4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
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Overview
Description
4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a molecular formula of C22H21ClN2O3 and a molecular weight of 396.867 Da This compound is characterized by its unique structure, which includes an allyloxy group, a chloro group, and a methoxy group attached to a benzylidene moiety, along with a pyrazolone core
Preparation Methods
The synthesis of 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzylidene intermediate: This step involves the reaction of 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde with an appropriate reagent to form the benzylidene intermediate.
Cyclization to form the pyrazolone core: The benzylidene intermediate is then reacted with a hydrazine derivative to form the pyrazolone core through a cyclization reaction.
Final modifications:
Chemical Reactions Analysis
4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the allyloxy and methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in medicinal chemistry and drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The allyloxy and methoxy groups could participate in hydrogen bonding or hydrophobic interactions, while the chloro group may enhance its binding affinity to certain targets .
Comparison with Similar Compounds
Similar compounds to 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE include:
4-((4-(allyloxy)benzyl)oxy)-3-methylphenylacetic acid: This compound shares the allyloxy and benzyl groups but differs in the acetic acid moiety.
4-((4-(allyloxy)-3-methylbenzyl)oxy)-3-methylphenylacetic acid: Similar structure with variations in the substitution pattern.
4-((4-(allyloxy)-3-chlorobenzyl)oxy)-3-methoxyphenylacetic acid: Similar structure with a chloro and methoxy substitution.
Properties
Molecular Formula |
C22H21ClN2O3 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(4E)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C22H21ClN2O3/c1-5-10-28-21-19(23)12-16(13-20(21)27-4)11-18-15(3)24-25(22(18)26)17-8-6-14(2)7-9-17/h5-9,11-13H,1,10H2,2-4H3/b18-11+ |
InChI Key |
IIDJQPZSIWETTM-WOJGMQOQSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=N2)C |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC=C)OC)/C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=N2)C |
Origin of Product |
United States |
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